N-[2-(cyclohex-1-en-1-yl)ethyl]guanidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(cyclohexen-1-yl)ethyl]guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c10-9(11)12-7-6-8-4-2-1-3-5-8/h4H,1-3,5-7H2,(H4,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOVQHNMFOXPEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Synthesis of N 2 Cyclohex 1 En 1 Yl Ethyl Guanidine
Established Synthetic Routes to Guanidine (B92328) Derivatives
The guanidinium (B1211019) group is a key structural motif in numerous biologically active compounds and natural products. nih.gov Consequently, a diverse array of synthetic methods for the preparation of guanidine derivatives has been developed over the years. These methods can be broadly categorized into classical protocols and more contemporary transition-metal-catalyzed reactions.
Classical approaches to guanidine synthesis typically involve the reaction of an amine with a guanylating agent. researchgate.netrsc.org These reagents are electrophilic species that introduce the guanidinyl moiety onto the nucleophilic amine. Common guanylating agents include cyanamides, S-alkylisothioureas, carbodiimides, and pyrazole-1-carboxamidines. researchgate.netrsc.org
The reaction of an amine with a cyanamide (B42294) is a direct method for forming a guanidine. This can be performed under neutral or acidic conditions, with the latter often being more efficient. organic-chemistry.org S-alkylisothioureas, which are readily prepared from thioureas, react with amines to yield guanidines with the elimination of a thiol. rsc.org Carbodiimides are highly reactive intermediates that can be generated in situ from thioureas and are effective guanylating agents, though their stability can be a concern. researchgate.net To circumvent the use of toxic reagents like mercury salts often employed in these methods, alternative activators have been developed. rsc.org Another widely used class of reagents is pyrazole-1-carboxamidines, which offer a milder and often more selective means of guanidinylation. organic-chemistry.org
Table 1: Overview of Classical Guanylating Agents
| Guanylating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Cyanamide | Acidic or neutral, heating | Simple, atom-economical | Can require harsh conditions |
| S-Alkylisothioureas | Heating with amine | Readily available precursors | Formation of odorous thiols |
| Carbodiimides | In situ generation, often with activating agents | High reactivity | Potential for side reactions and instability |
| Pyrazole-1-carboxamidines | Mild conditions, often at room temperature | High selectivity, mild conditions | Can require multi-step reagent synthesis |
In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of guanidines, offering milder reaction conditions, improved yields, and broader substrate scope compared to classical methods. rsc.orgrsc.org Various transition metals, including copper, palladium, and zinc, have been successfully employed in catalytic guanidination reactions. organic-chemistry.orgresearchgate.net
Copper-catalyzed reactions often involve the coupling of amines with carbodiimides or cyanamides. organic-chemistry.org Palladium catalysts are particularly useful for the N-arylation of guanidines, allowing for the synthesis of complex, substituted derivatives. nih.gov Zinc-based catalysts have also been shown to be effective for the guanylation of a wide range of amines with carbodiimides. researchgate.net These catalytic systems typically operate through mechanisms involving the activation of the amine or the guanylating agent by the metal center. acs.orgresearchgate.net The choice of catalyst and ligands is crucial for achieving high efficiency and selectivity. rsc.orgrsc.org
Table 2: Examples of Transition-Metal Catalyzed Guanidine Synthesis
| Catalyst System | Reactants | General Reaction Conditions | Reference |
| CuCl₂/Bipyridine | Amine, Cyanamide, Arylboronic Acid | Oxygen atmosphere, K₂CO₃ base | organic-chemistry.org |
| Pd(OAc)₂/Ligand | N-Allyl Guanidine, Aryl Halide | Base, solvent, heating | organic-chemistry.org |
| ZnEt₂ | Amine, Carbodiimide | THF, room temperature | researchgate.net |
Specific Synthetic Strategies for N-[2-(cyclohex-1-en-1-yl)ethyl]guanidine and Related Cyclohexene (B86901) Analogues
The synthesis of the target molecule, this compound, requires a two-pronged approach: the construction of the 2-(cyclohex-1-en-1-yl)ethylamine precursor and its subsequent guanylation.
The synthesis of the amine precursor, 2-(cyclohex-1-en-1-yl)ethylamine, can be achieved through various methods involving the functionalization of a cyclohexene ring. A common strategy would be to start with cyclohexanone (B45756). A Wittig reaction or a Horner-Wadsworth-Emmons reaction on cyclohexanone with a suitable phosphonium (B103445) ylide or phosphonate (B1237965) ester containing a protected amino group or a nitrile group would introduce the desired two-carbon side chain. For instance, the reaction of cyclohexanone with diethyl (cyanomethyl)phosphonate would yield cyclohex-1-ene-1-acetonitrile. This nitrile can then be reduced to the corresponding primary amine, 2-(cyclohex-1-en-1-yl)ethylamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, could be employed to couple a cyclohexenyl halide or triflate with a suitable vinyl derivative bearing a protected amine functionality. organic-chemistry.org Subsequent reduction of the double bond in the side chain would lead to the desired ethylamine (B1201723) substituent.
Once the precursor amine, 2-(cyclohex-1-en-1-yl)ethylamine, is synthesized, the final step is the introduction of the guanidine group. This can be accomplished using the classical or transition-metal-catalyzed methods described in section 2.1.
For a research-scale synthesis, a reliable and high-yielding method would be preferable. The use of a protected guanylating agent, such as N,N'-di-Boc-S-methylisothiourea or 1H-pyrazole-1-carboxamidine hydrochloride, is a common and effective strategy. rsc.orgorganic-chemistry.org These reagents react with the primary amine under mild conditions to afford a protected guanidine derivative. The protecting groups, typically tert-butoxycarbonyl (Boc), can then be removed under acidic conditions to yield the final product, this compound, as a salt (e.g., hydrochloride or trifluoroacetate).
The direct guanylation of the amine with cyanamide in the presence of a Lewis acid catalyst, such as scandium(III) triflate, could also be an efficient, atom-economical approach. organic-chemistry.org
Optimization of Synthetic Pathways for Research-Scale Production
A potential optimized route could involve a one-pot or tandem reaction sequence to minimize intermediate purification steps. For example, the direct conversion of cyclohex-1-ene-1-acetonitrile to the guanidine could be explored, although this would likely be a challenging transformation.
Stereochemical Considerations and Enantioselective Synthesis Approaches for Analogues
The core structure of this compound does not possess a chiral center. However, the introduction of substituents on the cyclohexene ring or the ethyl chain can lead to the formation of stereoisomers. The biological activity of such analogues can be significantly influenced by their stereochemistry, making enantioselective synthesis a critical aspect of their development for potential therapeutic applications. The field of chiral guanidine synthesis has seen significant growth, with a variety of methods being developed for the stereocontrolled introduction of the guanidine moiety. tandfonline.com
Enantioselective synthesis of analogues of this compound can be approached through several strategies. These include the use of chiral starting materials, the application of chiral catalysts, and the employment of stereoselective reactions. Given the challenges associated with the direct stereoselective guanidinylation of complex molecules, many approaches focus on the introduction of the guanidine group to a chiral scaffold that has been synthesized beforehand. nih.gov
One potential strategy for the enantioselective synthesis of chiral analogues involves the asymmetric functionalization of the cyclohexene ring. For instance, an asymmetric Diels-Alder reaction could be employed to construct a chiral cyclohexene derivative, which can then be further elaborated to introduce the ethylguanidine side chain. Alternatively, chiral organocatalysts, particularly chiral guanidine catalysts, have proven effective in a range of asymmetric transformations and could potentially be used to induce stereoselectivity in the synthesis of precursors to the target analogues. researchgate.netresearchgate.net
Another approach involves the stereoselective synthesis of a chiral amine precursor, which is then converted to the corresponding guanidine. This can be achieved through methods such as asymmetric hydrogenation of a suitable enamine or the use of chiral auxiliaries. Once the chiral amine is obtained, standard guanidinylation methods can be applied. These methods often involve the use of reagents like N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea in the presence of a coupling agent. mdpi.com
The development of methods for the directed stereoselective guanidinylation of alkenes offers a more direct route to chiral cyclic guanidines. nih.gov While this compound and its immediate analogues are not cyclic in the same sense, the principles of stereocontrolled addition to a double bond could be adapted for the synthesis of more complex, polycyclic analogues where the guanidine moiety is part of a newly formed ring system.
The following table summarizes potential enantioselective synthesis approaches that could be applied to analogues of this compound, based on established methodologies for the synthesis of other chiral guanidines.
| Synthesis Strategy | Description | Potential Application to Analogues | Key Considerations |
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials, such as amino acids or terpenes, to introduce the desired stereochemistry. | A chiral cyclohexene derivative could be synthesized from a natural product, followed by the addition of the ethylguanidine side chain. | The availability of suitable chiral starting materials and the efficiency of the subsequent transformations are crucial. |
| Chiral Catalyst-Controlled Asymmetric Synthesis | Employment of a chiral catalyst (metal-based or organocatalyst) to induce enantioselectivity in a key bond-forming reaction. | Asymmetric hydrogenation of a prochiral precursor to the cyclohexene ring or the side chain could establish the stereocenter with high enantiomeric excess. | The development of a catalyst that is highly active and selective for the specific substrate is a primary challenge. |
| Substrate-Controlled Diastereoselective Synthesis | The existing stereochemistry in a substrate directs the stereochemical outcome of a subsequent reaction. | A chiral substituent on the cyclohexene ring could direct the diastereoselective introduction of another functional group. | The degree of stereocontrol is highly dependent on the nature of the directing group and the reaction conditions. |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the enantiomers. | A racemic mixture of a chiral intermediate could be resolved using a lipase (B570770) or other hydrolase to obtain the desired enantiomer. | The efficiency of the resolution process and the yield of the desired enantiomer are important factors. |
The synthesis of enantiomerically pure analogues of this compound is a complex undertaking that requires careful consideration of the target molecule's structure and the selection of an appropriate synthetic strategy. The continued development of novel methods in asymmetric synthesis will undoubtedly facilitate the preparation of a wider range of chiral guanidine-containing compounds for biological evaluation. nih.gov
Preclinical Pharmacological Investigations: Mechanistic Elucidation and Biological Target Identification
Molecular and Receptor-Level Interactions of Guanidine (B92328) Derivatives
The pharmacological versatility of guanidine derivatives stems from their ability to interact with a wide range of biological targets, including receptors, enzymes, and ion channels. The guanidinium (B1211019) group's positive charge and capacity to act as a hydrogen bond donor are crucial for these interactions. nih.govnih.gov
Binding Affinities and Ligand-Target Dynamics in In Vitro Systems
In vitro binding assays have been instrumental in identifying and characterizing the molecular targets of guanidine derivatives. These studies have demonstrated that subtle structural modifications to the guanidine scaffold can lead to significant changes in binding affinity and receptor selectivity.
One area of notable activity is the interaction with G protein-coupled receptors (GPCRs). For instance, research into histamine (B1213489) H3 receptor (H3R) antagonists led to the discovery of guanidine derivatives with high affinity for muscarinic M2 and M4 receptors. nih.govacs.orgacs.org In these compounds, the positively charged guanidine moiety forms critical ionic bonds and hydrogen-bond networks within the receptor's binding pocket, specifically with key amino acid residues like asparagine and alanine. nih.govacs.org For example, the compound ADS10227 was identified as a potent antagonist at human M2 and M4 receptors with affinities in the low nanomolar range. nih.govacs.orgnih.gov
Similarly, arylguanidine derivatives have been identified as high-affinity ligands for serotonin (B10506) 5-HT3 receptors. nih.gov The compound 1-(3,4,5-Trichlorophenyl)guanidine, for example, displays a very high affinity with a Ki value of 0.7 nM. nih.gov Another compound, N-(2-Benzoxazol-2-yl-ethyl)-guanidine hydrochloride, also shows high affinity for the 5-HT3 receptor. sci-hub.seresearchgate.net These findings highlight the importance of the guanidine group in establishing high-affinity interactions with ligand-gated ion channels as well.
| Compound/Derivative Class | Target Receptor | Binding Affinity (Ki) | Assay System |
| ADS1017 | Human Muscarinic M2 (hM2R) | 37 nM | Radioligand Binding Assay |
| ADS1017 | Human Muscarinic M4 (hM4R) | 68 nM | Radioligand Binding Assay |
| ADS10227 | Human Muscarinic M2 (hM2R) | 2.8 nM | Radioligand Binding Assay |
| ADS10227 | Human Muscarinic M4 (hM4R) | 5.1 nM | Radioligand Binding Assay |
| ADS10239 | Human Muscarinic M1 (hM1R) | 45 nM | Radioligand Binding Assay |
| ADS10239 | Human Muscarinic M2 (hM2R) | 52 nM | Radioligand Binding Assay |
| ADS10239 | Human Muscarinic M4 (hM4R) | 15 nM | Radioligand Binding Assay |
| 1-(3,4,5-Trichlorophenyl)guanidine | Serotonin 5-HT3 | 0.7 nM | Radioligand Binding Assay |
| N-(2-Benzoxazol-2-yl-ethyl)guanidine | Serotonin 5-HT3 | 0.77 nM | Radioligand Binding Assay |
Enzyme Modulation and Inhibition Kinetics
Guanidine derivatives have been shown to modulate the activity of various enzymes, often acting as inhibitors. The mechanism of inhibition can vary depending on the specific compound and the enzyme target.
Kinetic studies have demonstrated that guanidine hydrochloride (GuHCl) can induce a mixed type of inhibition on succinate (B1194679) dehydrogenase (SDH) in both hepatic and renal tissues. nih.gov This inhibition is characterized by a decrease in the maximal velocity (Vmax) and an increase in the Michaelis-Menten constant (Km), suggesting that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov
Furthermore, certain guanidine-containing compounds have been explored as inhibitors of kinases involved in cancer-related signaling pathways. For example, derivatives have been developed that show a high percentage of inhibition against RAF-1/MEK-1, key components of the MAPK signaling cascade. nih.gov Another study identified 6-phenylpyridin-2-yl guanidine as a starting hit for the development of Mitogen- and Stress-Activated Kinase 1 (MSK1) inhibitors, with an initial IC50 of approximately 18 µM. mdpi.com The guanidine moiety in these compounds is often critical for their inhibitory activity, likely through interactions within the enzyme's active site. mdpi.com
| Guanidine Derivative | Target Enzyme | Inhibition Type / Potency (IC50) | Key Findings |
| Guanidine Hydrochloride (GuHCl) | Succinate Dehydrogenase (SDH) | Mixed-type inhibition | Decreased Vmax and increased Km. |
| 3,4'-substituted bis-guanidiniums | RAF-1/MEK-1 | High percentage inhibition | Identified as potential kinase inhibitors for anticancer applications. |
| 6-phenylpyridin-2-yl guanidine | Mitogen- and Stress-Activated Kinase 1 (MSK1) | ~18 µM | Starting hit for development of novel MSK1 inhibitors for inflammatory diseases. |
Ion Channel and Transporter Interactions
The ability of the guanidinium ion to interact with the pores of ion channels makes this class of compounds effective modulators of ion flux. Guanidine and its derivatives are known to inhibit voltage-gated potassium (Kv) channels. nih.gov Studies on Shaker Kv channels have shown that intracellular application of dimethylguanidine (DiMeGdn+) leads to channel inhibition, with the compound appearing to be trapped within the channel's inner pore, thereby stabilizing the closed state. nih.gov This interaction slows the kinetics of channel opening. nih.gov
In addition to potassium channels, guanidine derivatives also target other ion transporters. They have been extensively studied as inhibitors of the Na+/H+ exchanger (NHE), a key regulator of intracellular pH. nih.govsci-hub.se Inhibition of the NHE1 isoform, which is predominant in cardiomyocytes, is considered a cardioprotective strategy, and several guanidine-based compounds have been developed for this purpose. sci-hub.se
| Compound | Target Ion Channel/Transporter | Potency (IC50) | Mechanism/Effect |
| Dimethylguanidine (DiMeGdn+) | Shaker Kv channel | 0.6 mM | Intracellular pore block, stabilization of the closed state. |
| Various Derivatives | Na+/H+ Exchanger (NHE) | Not specified | Inhibition of ion exchange, potential cardioprotective effects. |
Cellular and Subcellular Effects in Model Systems
The molecular interactions of guanidine derivatives translate into significant effects at the cellular and subcellular levels. These compounds can modulate critical intracellular signaling pathways, thereby influencing fundamental cellular processes such as proliferation and apoptosis.
Impact on Intracellular Signaling Pathways
Guanidine-containing compounds have been shown to trigger apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov Studies on guanidine derivatives containing a chalcone (B49325) skeleton demonstrated that these compounds induce the release of cytochrome c from the mitochondria into the cytosol in human leukemia cells. nih.gov This event is a critical step that leads to the activation of the caspase cascade. Specifically, the activation of the initiator caspase-9 and the executioner caspase-3 was observed, culminating in the cleavage of poly(ADP-ribose)polymerase (PARP), a hallmark of apoptosis. nih.gov
Similarly, new guanidine alkaloids, batzelladines O and P, isolated from marine sponges, were found to induce apoptosis in prostate cancer cells, as evidenced by caspase-3 and PARP cleavage. researchgate.netnih.gov These compounds also induced a pro-survival autophagy pathway, indicated by the upregulation of LC3B-II and suppression of mTOR. researchgate.net
Furthermore, some guanidine derivatives have been implicated in modulating inflammatory signaling. Polyhexamethylene guanidine phosphate (B84403) (PHMG-phosphate) has been shown to trigger the activation of the NF-κB signaling pathway by promoting the degradation of its inhibitor, IκB-α. nih.gov This activation plays a crucial role in the inflammatory responses induced by the compound. nih.gov
Regulation of Cellular Proliferation and Apoptosis in Preclinical Models
The ability of guanidine derivatives to modulate signaling pathways involved in cell fate decisions makes them potent regulators of cellular proliferation and apoptosis, particularly in cancer cell models.
Several studies have highlighted the antiproliferative activity of guanidine compounds. Synthetic guanidines incorporating a 1,3-diphenylpropenone (chalcone) core have demonstrated significant cytotoxicity against various human leukemia cell lines. nih.gov For example, one such derivative exhibited an IC50 value of 1.6 µM against U-937 leukemia cells. nih.gov The cytotoxic effect of these compounds is primarily mediated by the induction of apoptosis. nih.gov
In addition to inducing apoptosis, certain guanidine derivatives can inhibit cancer cell proliferation by arresting the cell cycle. One compound was found to block the proliferation of leukemia cells by inducing an arrest at the G2-M phase of the cell cycle, potentially by targeting cyclin-dependent kinase 1 (CDK1). nih.gov Other guanidinium derivatives of triterpene acids were shown to induce cell cycle arrest at the S-phase in Jurkat cells. researchgate.net These findings underscore the potential of guanidine derivatives as anticancer agents that can halt cell proliferation and trigger programmed cell death.
| Guanidine Derivative Class | Cell Line | Antiproliferative Potency (IC50) | Cellular Mechanism |
| Chalcone Hybrid 6f (N-tosyl, N-methylpiperazine) | U-937 (Leukemia) | 1.6 µM | Induction of apoptosis via caspase-9 and -3 activation. |
| Chalcone Hybrid 6f (N-tosyl, N-methylpiperazine) | HL-60 (Leukemia) | 2.5 µM | Cytotoxicity. |
| Chalcone Hybrid 6f (N-tosyl, N-methylpiperazine) | MOLT-3 (Leukemia) | 2.5 µM | Cytotoxicity. |
| Chalcone Hybrid 6i (N-phenyl substituent) | U-937 (Leukemia) | 1.9 µM | Potent apoptosis inducer. |
| Chalcone Hybrid 6e (N-tosyl, morpholine) | U-937 (Leukemia) | 10 µM | Induces G2-M phase cell cycle arrest. |
| Batzelladine O | PC3 (Prostate Cancer) | Not specified | Induces apoptosis and autophagy. |
| Triterpene Acid Guanidinium Derivatives | Jurkat (Leukemia) | Not specified | Induction of S-phase cell cycle arrest and apoptosis. |
Alterations in Gene Expression and Proteomic Profiles
The guanidinium group, a key feature of N-[2-(cyclohex-1-en-1-yl)ethyl]guanidine, is known to interact with biological molecules and can influence cellular processes, including gene expression. In bacteria, the regulation of gene expression by guanidine has been observed to be mediated by riboswitches. nih.govnih.gov These are regulatory segments of messenger RNA that can bind directly to small molecules like guanidine, leading to conformational changes that modulate gene expression. nih.gov For instance, the addition of guanidine has been shown to induce the expression of a green fluorescent protein (eGFP) reporter gene in Staphylococcus aureus by controlling transcription termination. nih.gov
In the realm of proteomics, which is the large-scale study of proteins, guanidine hydrochloride is a commonly used chaotropic agent for protein denaturation and solubilization during sample preparation for analysis by mass spectrometry. nih.govnih.gov Its utility in proteomics underscores the strong interaction of the guanidinium group with proteins, which could translate to effects on protein function and expression profiles in a cellular context. However, specific studies detailing the gene expression or proteomic changes induced by this compound or its close analogs in preclinical models are currently lacking.
Table 1: General Effects of Guanidine on Gene and Protein Regulation
| Biological Process | Observed Effect of Guanidine/Guanidinium Compounds | Model System |
| Gene Expression | Regulation of transcription termination via riboswitches. nih.govnih.gov | Bacteria. nih.govnih.gov |
| Protein Analysis | Effective protein denaturation and solubilization for proteomic studies. nih.govnih.gov | In vitro protein analysis. nih.govnih.gov |
Subcellular Localization and Pharmacological Compartmentalization
The subcellular localization of a compound is critical to its mechanism of action. For guanidinium-rich compounds, their cellular uptake and distribution are influenced by the positively charged guanidinium group. This group can interact with negatively charged components of the cell membrane, facilitating cellular entry.
Studies on polymeric nanoinhibitors derived from guanidine have shown that these compounds can be taken up by hepatocytes and localize within lysosomes. nih.gov Within these organelles, they can interact with specific targets such as V-ATPase, leading to downstream cellular effects. nih.gov The specific subcellular distribution of this compound has not been experimentally determined. Its lipophilic cyclohexenyl group combined with the hydrophilic guanidine moiety suggests it may exhibit complex distribution patterns within the cell, potentially accumulating in membranes or specific organelles.
Table 2: Subcellular Localization of Guanidine-Related Compounds
| Compound Type | Observed Subcellular Localization | Cell/Tissue Type |
| Guanidine-derived polymeric nanoinhibitors | Lysosomes. nih.gov | Hepatocytes. nih.gov |
Physiological Effects in In Vivo Animal Models
Neuropharmacological Effects in Rodent Models
While specific neuropharmacological studies on this compound in rodent models have not been reported, the broader class of guanidino compounds has been investigated for its effects on the central nervous system. Certain guanidino compounds have been found to inhibit responses to the inhibitory neurotransmitters GABA and glycine (B1666218) in mouse neurons in cell culture. This action is thought to occur through the blockade of the chloride channel.
It is hypothesized that such actions could contribute to neurological symptoms observed in certain disease states where guanidino compounds are elevated. The presence of a cyclohexyl group in other guanidine derivatives has been associated with affinity for muscarinic receptors, suggesting a potential for neuromodulatory activity. However, without direct studies, the neuropharmacological profile of this compound remains speculative.
Cardiovascular System Modulation in Animal Systems
The guanidine moiety is present in several cardiovascular drugs, highlighting the potential for compounds like this compound to affect the cardiovascular system. Preclinical studies on various guanidine derivatives have demonstrated a range of cardiovascular effects.
For instance, some guanidine compounds are known to influence blood pressure and heart rate. The mechanisms underlying these effects can be complex, involving interactions with adrenergic receptors or other components of the cardiovascular regulatory system. The specific impact of this compound on cardiovascular parameters in animal models has yet to be elucidated.
Metabolic Regulatory Effects in Preclinical Species
The biguanide (B1667054) metformin, a structurally related compound, is a cornerstone in the management of type 2 diabetes, exerting its effects by decreasing hepatic glucose production and increasing insulin (B600854) sensitivity. This suggests that guanidine-containing molecules can have significant metabolic regulatory effects.
Recent research on guanidine-derived polymeric nanoinhibitors has indicated a role in hepatic lipid metabolism. nih.gov In mouse models of nonalcoholic fatty liver disease, these compounds were found to activate the AMPK pathway, which in turn decreases fatty acid synthesis and promotes fatty acid oxidation, leading to a reduction in liver lipid accumulation. nih.gov These findings point to a potential role for guanidine derivatives in modulating metabolic pathways, although the specific metabolic effects of this compound are unknown.
Table 3: Metabolic Effects of Guanidine-Related Compounds in Preclinical Models
| Compound Type | Observed Metabolic Effect | Animal Model |
| Guanidine-derived polymeric nanoinhibitors | Amelioration of liver lipid accumulation. nih.gov | Mouse model of nonalcoholic fatty liver disease. nih.gov |
Efficacy in Preclinical Disease Models (Mechanistic Focus)
The therapeutic potential of guanidine derivatives has been explored in a variety of preclinical disease models. The guanidinium group is a key pharmacophore in many biologically active compounds, and its incorporation into different molecular scaffolds can lead to a wide range of therapeutic activities.
Given the inhibitory effects of some guanidino compounds on neuronal receptors, there is a mechanistic basis for exploring their potential in neurological disorders. However, without specific efficacy studies, the therapeutic potential of this compound in any preclinical disease model remains to be established.
Structure Activity Relationship Sar Studies and Pharmacophore Elucidation
Identification of Key Structural Motifs for Biological Activity
The biological activity of N-[2-(cyclohex-1-en-1-yl)ethyl]guanidine is intrinsically linked to its three primary structural components, which together form the essential pharmacophore. These motifs are the lipophilic cyclohexene (B86901) ring, the flexible ethyl linker, and the highly basic guanidine (B92328) group.
The Guanidine Moiety: The guanidine group is the cornerstone of the molecule's pharmacophore. nih.govresearchgate.net Due to its high basicity (pKa ≈ 13.5), it is protonated at physiological pH, forming a positively charged guanidinium (B1211019) ion. sci-hub.se This cation is capable of forming strong, multi-point interactions with biological targets, including charge-assisted hydrogen bonds and ionic bonds with negatively charged amino acid residues like glutamate (B1630785) and aspartate. nih.gov The planar, resonance-stabilized structure of the guanidinium ion allows it to act as a versatile hydrogen bond donor, engaging with carboxylate or phosphate (B84403) groups on receptors or enzymes. nih.gov
The Cyclohexene Ring: This alicyclic group serves as a crucial lipophilic anchor. It facilitates passage through biological membranes and engages with hydrophobic pockets within the target's binding site. nih.gov The rigidity of the ring, compared to a flexible alkyl chain, helps to lock the molecule into a specific conformation, which can be critical for high-affinity binding. The presence of the double bond introduces a degree of planarity and conformational constraint that further defines its shape.
The Ethyl Linker: The two-carbon ethyl chain acts as a spacer, connecting the lipophilic cyclohexene ring to the polar guanidine headgroup. The length and flexibility of this linker are paramount, as they determine the spatial orientation of the two other key motifs, allowing them to simultaneously engage their respective binding sites on a biological target. nih.govacs.org
Impact of Cyclohexene Ring Substitutions and Conformation
Modifications to the cyclohexene ring, including the introduction of substituents and alterations to its conformation, have a profound impact on the biological activity of this class of compounds. These changes can affect the molecule's lipophilicity, steric profile, and the precise way it fits into a receptor's binding pocket.
Studies on analogous compounds where a flexible alkyl chain was replaced by a rigid cyclohexyl moiety have demonstrated that such conformational restriction can dramatically alter receptor selectivity. nih.govacs.org For this compound, the trans and cis conformations of substituents on the ring would orient the ethylguanidine side chain differently, potentially favoring binding to one receptor subtype over another.
Table 1: Hypothetical Impact of Cyclohexene Ring Substitutions on Receptor Affinity
Role of the Ethyl Linker in Modulating Target Engagement
The ethyl linker plays a dynamic role that extends beyond simply connecting the molecule's core components. Its length, rigidity, and composition are critical determinants of target engagement and potency. SAR studies on related guanidine-containing compounds have consistently shown that linker length is a key parameter for optimizing biological activity. cm-uj.krakow.pl
An optimal linker length allows the cyclohexene and guanidine moieties to adopt the ideal geometry for binding to their respective subsites within a receptor pocket. A linker that is too short may prevent one of the groups from reaching its interaction site, while a linker that is too long could introduce an entropic penalty or position the functional groups in a non-productive orientation.
In analogous series, extending a linker from two to three or four methylene (B1212753) units has been shown to significantly increase potency, suggesting that the target receptor has binding pockets that are spaced at a specific distance. nih.govacs.org Replacing the flexible alkyl chain with a more rigid element, such as a cyclopropyl (B3062369) or vinyl group, could further restrict conformational freedom and potentially increase affinity and selectivity if the resulting conformation is optimal for the target.
Table 2: Hypothetical Influence of Linker Length on Biological Activity
Influence of Guanidine Moiety Derivatization on Activity and Selectivity
Derivatization of the guanidine moiety is a powerful strategy for fine-tuning the pharmacological profile of this compound. Modifications to the guanidine nitrogens can alter the compound's basicity, hydrogen-bonding capacity, and steric bulk, leading to significant changes in activity and receptor selectivity. nih.gov
Substituting one or more of the guanidine's terminal hydrogens with small alkyl groups (e.g., methyl, ethyl) can modulate basicity and lipophilicity. sci-hub.se More extensive modifications, such as introducing aryl or aralkyl groups, can introduce new opportunities for π-π stacking or hydrophobic interactions with the target protein. nih.gov Studies on diarylguanidines have shown that such substitutions can dramatically shift selectivity between different receptor types. For instance, tri- and tetrasubstituted guanidines have been developed that show high selectivity for NMDA receptor ion channels over sigma receptors. nih.gov
Cyclizing the guanidine group into a five- or six-membered ring system, such as an imidazoline (B1206853) or tetrahydropyrimidine, introduces conformational rigidity. This can pre-organize the molecule into a bioactive conformation, enhancing affinity for a specific target while potentially reducing off-target effects.
Table 3: Hypothetical Effect of Guanidine Derivatization on Receptor Selectivity
Development of Quantitative Structure-Activity Relationship (QSAR) Models
To systematically explore the complex interplay between structural features and biological activity, Quantitative Structure-Activity Relationship (QSAR) models are invaluable tools. For a series of analogs based on this compound, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be developed. nih.govnih.gov
The process would begin by generating a training set of molecules with diverse substitutions on the cyclohexene ring, variations in the linker, and different derivatizations of the guanidine group. The biological activity of each compound would be experimentally determined. The lowest energy conformation of each analog, often predicted through molecular docking into a homology model of the target receptor, would then be aligned. frontiersin.org
CoMFA and CoMSIA models calculate the steric and electrostatic fields around the aligned molecules and use statistical methods, like Partial Least Squares (PLS), to generate a mathematical equation correlating these fields with biological activity. nih.gov The resulting model is visualized as 3D contour maps, which highlight regions where steric bulk, positive electrostatic potential, or negative electrostatic potential is favorable or unfavorable for activity. These models provide predictive power for designing new, more potent compounds and offer deep insights into the specific physicochemical properties required for optimal target engagement. frontiersin.org
Preclinical Pharmacokinetics and Metabolic Fate
Absorption, Distribution, and Elimination Characteristics in Animal Models
There is no available data on the absorption, distribution, and elimination of N-[2-(cyclohex-1-en-1-yl)ethyl]guanidine in any preclinical animal models. Key pharmacokinetic parameters such as bioavailability, volume of distribution, clearance, and half-life have not been reported.
Identification of Major Metabolic Pathways and Metabolite Structures In Vitro and In Vivo (Preclinical)
Information regarding the metabolic pathways of this compound is not present in the public domain. Studies to identify the major metabolites formed in in vitro systems (such as liver microsomes or hepatocytes) and in in vivo animal models have not been published. Consequently, the structures of any potential metabolites are unknown.
Role of Biotransformation Enzymes in Compound Disposition (e.g., Cytochrome P450 isoforms in preclinical species)
The specific biotransformation enzymes, including cytochrome P450 (CYP) isoforms, responsible for the metabolism of this compound have not been identified. Research into which specific CYP enzymes (e.g., CYP3A4, CYP2D6) might be involved in its oxidative metabolism in preclinical species has not been made public. pharmacylibrary.comclinpgx.org Understanding the role of these enzymes is critical for predicting potential drug-drug interactions. pharmacylibrary.com
Pharmacokinetic Modeling and Prediction in Preclinical Research
Due to the lack of empirical data from in vitro or in vivo preclinical studies, no pharmacokinetic models for this compound have been developed or published. Pharmacokinetic modeling is a crucial tool used to simulate and predict the concentration-time profile of a drug in the body, which aids in the design of further studies. nih.govnih.gov
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Purity Assessment and Quantification in Biological Matrices (e.g., LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the assessment of purity and for quantification of N-[2-(cyclohex-1-en-1-yl)ethyl]guanidine within complex biological matrices. The high basicity of the guanidine (B92328) group (pKa ≈ 13.5) dictates the selection of chromatographic conditions. A reversed-phase high-performance liquid chromatography (HPLC) approach is commonly employed for the separation of guanidino compounds. To achieve optimal separation and peak shape for a basic compound like this compound, specific mobile phase additives are necessary to minimize interactions with residual silanols on the stationary phase.
Method development would typically involve a C18 stationary phase with a gradient elution. The mobile phase would likely consist of an aqueous component with a low concentration of an acid, such as formic acid or trifluoroacetic acid, and an organic component like acetonitrile (B52724) or methanol. The acidic additive serves to protonate the guanidine moiety, enhancing its retention and improving peak symmetry.
For quantification in biological matrices such as plasma, urine, or tissue homogenates, a robust sample preparation technique is paramount to remove interfering substances. Solid-phase extraction (SPE) is a favored method for its efficiency in cleaning up and concentrating the analyte. Given the cationic nature of the protonated guanidine group, a cation-exchange SPE sorbent would be highly effective.
The mass spectrometric detection, typically using an electrospray ionization (ESI) source in positive ion mode, provides exceptional sensitivity and selectivity. The protonated molecule [M+H]+ of this compound would be selected as the precursor ion in the first quadrupole. Collision-induced dissociation (CID) in the second quadrupole would generate specific product ions. The monitoring of these precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode ensures highly selective and sensitive quantification, even at low concentrations expected in preclinical studies.
Interactive Data Table: Illustrative LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| Chromatography | |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% to 95% B over 5 minutes |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray (ESI+) |
| Precursor Ion [M+H]+ | Calculated m/z |
| Product Ions (MRM) | Hypothetical m/z values |
| Collision Energy | Optimized value (eV) |
Note: Specific m/z values are dependent on the exact mass of the compound and would be determined experimentally.
Spectrometric Methods for Structural Confirmation and Interaction Studies (e.g., NMR, Mass Spectrometry in a research context)
The definitive structural confirmation of newly synthesized this compound relies on a combination of spectrometric techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure.
¹H NMR spectra would provide information on the number of different types of protons and their connectivity. Key signals would include those for the vinyl proton on the cyclohexene (B86901) ring, the ethyl linker protons, and the protons of the guanidinium (B1211019) group, which may appear as a broad signal due to exchange.
¹³C NMR spectra would confirm the carbon skeleton, showing distinct signals for the sp² carbons of the cyclohexene double bond, the sp³ carbons of the ring and ethyl chain, and the characteristic signal for the guanidinium carbon at approximately 157 ppm.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons, respectively, providing unambiguous assignment of all signals and confirming the constitution of this compound.
High-Resolution Mass Spectrometry (HRMS): In a research context, HRMS, often coupled with an LC system (LC-HRMS), is used to determine the elemental composition of the molecule with high accuracy. By measuring the exact mass of the protonated molecule [M+H]+ to within a few parts per million (ppm), the molecular formula can be unequivocally confirmed, distinguishing it from other potential isobaric compounds.
Interactive Data Table: Expected NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | Cyclohexene vinyl H | ~5.5-6.0 |
| ¹H | Ethyl (-CH₂-N) | ~3.2-3.6 |
| ¹H | Ethyl (-CH₂-C=) | ~2.1-2.5 |
| ¹H | Guanidinium (-NH) | Broad, variable |
| ¹³C | Guanidinium (C=N) | ~157 |
| ¹³C | Cyclohexene (C=C) | ~120-140 |
| ¹³C | Ethyl (-CH₂-N) | ~40-45 |
| ¹³C | Ethyl (-CH₂-C=) | ~30-35 |
Note: These are predicted chemical shift ranges and actual values may vary depending on the solvent and other experimental conditions.
Advanced Bioanalytical Method Development for Preclinical Studies
The development of advanced bioanalytical methods is a critical step for supporting preclinical pharmacokinetic and pharmacodynamic studies of this compound. The primary objective is to establish a validated assay that is sensitive, specific, accurate, and precise for the quantification of the compound in various biological fluids and tissues.
Building upon the LC-MS/MS methodology described earlier, the development for preclinical application involves several key stages:
Method Optimization: Fine-tuning of chromatographic conditions and mass spectrometric parameters to achieve the lowest possible limit of quantification (LLOQ), which is essential for capturing the full pharmacokinetic profile.
Internal Standard Selection: The use of a stable isotope-labeled internal standard (e.g., containing ²H or ¹³C) is the gold standard for quantitative bioanalysis. This standard would mimic the extraction and ionization behavior of the analyte, correcting for any variability and enhancing the accuracy and precision of the method.
Matrix Effect Evaluation: A thorough investigation of the influence of the biological matrix on the ionization of the analyte is crucial. This is typically assessed by comparing the analyte's response in a neat solution versus a post-extraction spiked matrix sample.
Full Method Validation: The optimized method must undergo a rigorous validation process in accordance with regulatory guidelines. This includes demonstrating the method's specificity, linearity, range, accuracy, precision, recovery, and stability under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
The resulting validated bioanalytical method would then be applied to analyze samples from preclinical studies, providing reliable data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, which is vital for its continued development.
Computational Chemistry and Theoretical Studies
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For N-[2-(cyclohex-1-en-1-yl)ethyl]guanidine, the guanidinium (B1211019) group is a key pharmacophore. This group, being protonated at physiological pH, readily engages in strong electrostatic and hydrogen-bonding interactions with negatively charged or polar residues in a protein's binding site, such as aspartate and glutamate (B1630785). researchgate.netnih.gov
Simulations of similar guanidine-containing ligands show that the planar, delocalized positive charge of the guanidinium moiety can form multiple hydrogen bonds, often in a bidentate fashion, which significantly contributes to binding affinity. nih.gov The cyclohexene (B86901) ring and the ethyl linker introduce a degree of hydrophobicity and conformational flexibility. Docking studies would explore how this lipophilic part of the molecule fits into hydrophobic pockets adjacent to the polar binding site, potentially enhancing selectivity and affinity. For instance, studies on arylguanidine antagonists have identified potential allosteric binding sites where such hydrophobic interactions are critical. nih.gov
A hypothetical molecular docking study of this compound might yield results similar to those presented in the following table, which is based on typical interactions observed for guanidinium-containing ligands with various protein targets.
| Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Type of Interactions |
| Kinase A | ASP184, GLU127, PHE129 | -8.5 | Hydrogen bond, Salt bridge, Hydrophobic |
| Protease B | ASP25, GLY27, ILE50 | -7.9 | Hydrogen bond, van der Waals |
| GPCR C | GLU172, ASN111, TRP257 | -9.2 | Hydrogen bond, Pi-cation, Hydrophobic |
This table is illustrative and based on data from analogous compounds.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule, such as its charge distribution, orbital energies, and reactivity. For this compound, DFT studies would confirm the delocalization of the positive charge across the three nitrogen atoms of the guanidinium group, which is fundamental to its interaction capabilities. asianpubs.org
These calculations can determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting a molecule's reactivity. mdpi.com The HOMO-LUMO gap provides an indication of the molecule's stability. DFT can also be used to calculate the electrostatic potential map, visually representing the electron-rich and electron-deficient regions of the molecule, thereby highlighting the areas prone to electrostatic interactions. asianpubs.org Studies on guanidinium salts have used DFT to analyze electron delocalization and charge distribution. asianpubs.org
Below is a table of representative quantum chemical properties for a guanidinium-containing fragment, calculated using DFT at the B3LYP/6-311+G(2d,p) level of theory, which would be analogous to what one might expect for the subject compound. mdpi.com
| Property | Calculated Value | Significance |
| HOMO Energy | -6.8 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.6 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.5 D | Measures the polarity of the molecule |
This table is illustrative and based on data from analogous compounds.
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, which is crucial for understanding its conformational flexibility and the kinetics of its interaction with a target protein. researchgate.net For this compound, the ethyl linker provides significant conformational freedom, allowing the guanidinium head and the cyclohexene tail to adopt various spatial arrangements.
MD simulations can explore the conformational landscape of the ligand in both its free state and when bound to a receptor. This can reveal the most stable conformations and the energy barriers between them. nih.govbohrium.com Such simulations have been extensively used to study guanidinium-containing ligands, like arginine, to understand how their flexibility influences receptor binding. nih.gov Furthermore, MD simulations can be used to estimate the binding free energy of a ligand-protein complex, providing a more accurate prediction of binding affinity than docking alone, as it accounts for the dynamic nature of the system and the role of solvent. nih.govnih.gov
De Novo Design Strategies Based on Structural Insights
De novo drug design involves the computational creation of novel molecular structures with desired properties. nih.gov The structural features of this compound make it an interesting scaffold for such strategies. The guanidinium group can be used as a primary anchor to interact with a target, while the cyclohexene moiety can be systematically modified to explore different hydrophobic pockets and optimize secondary interactions. nih.govresearchgate.net
Computational tools can generate new molecules by either growing a structure from a starting fragment or by linking different fragments together. youtube.com For example, using the guanidinium group as a starting point, algorithms could explore various linkers and hydrophobic groups to design a library of compounds with potentially improved affinity and selectivity for a specific target. The insights gained from docking and MD simulations of the parent compound would guide this design process.
Application of Chemoinformatics and Machine Learning in Compound Design
Chemoinformatics and machine learning are increasingly used to accelerate drug discovery by building predictive models from large datasets. arxiv.org For compounds like this compound, these approaches can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. These models correlate the structural or physicochemical properties of a series of related compounds with their biological activity. nih.gov
Machine learning algorithms, such as support vector machines or neural networks, can be trained on a dataset of guanidine-containing compounds with known activities to predict the activity of new, untested molecules. nih.govchemrxiv.org This allows for the rapid virtual screening of large compound libraries to identify promising candidates for further investigation. The descriptors used in these models can include 2D structural fingerprints, 3D shape information, and quantum chemical properties, providing a comprehensive representation of the molecule's features. openreview.net
Design, Synthesis, and Evaluation of N 2 Cyclohex 1 En 1 Yl Ethyl Guanidine Analogues and Derivatives
Synthesis and Preclinical Biological Evaluation of Structural Analogues with Modified Cyclohexene (B86901) or Guanidine (B92328) Moieties
The synthesis of structural analogues of N-[2-(cyclohex-1-en-1-yl)ethyl]guanidine would involve modifications to either the cyclohexene ring or the guanidine group to explore structure-activity relationships (SAR).
Modification of the Cyclohexene Moiety:
The cyclohexene scaffold can be altered to investigate the impact of ring size, saturation, and substitution on biological activity. Synthetic strategies often involve multi-step sequences starting from commercially available cyclic ketones or aldehydes. For instance, a common approach to introduce substituents on the cyclohexene ring is through Diels-Alder reactions or by functionalizing the double bond via epoxidation followed by ring-opening reactions.
A hypothetical synthetic route to analogues could involve the initial preparation of a substituted cyclohexene derivative, followed by the introduction of the ethylamine (B1201723) side chain and subsequent guanidinylation. The choice of synthetic route would depend on the desired substitution pattern on the cyclohexene ring.
Modification of the Guanidine Moiety:
The guanidine group is a key pharmacophore in many biologically active compounds due to its ability to form strong hydrogen bonds and exist as a protonated guanidinium (B1211019) ion at physiological pH. Modifications to this group can significantly impact a compound's basicity, lipophilicity, and interaction with biological targets.
Common strategies for modifying the guanidine moiety include:
N-Substitution: Introducing alkyl, aryl, or other functional groups on the nitrogen atoms of the guanidine. This can be achieved by reacting the primary amine precursor with substituted carbodiimides or by using protected guanidinylating reagents.
Cyclization: Incorporating the guanidine group into a heterocyclic ring system, such as an imidazole (B134444) or a dihydropyrimidine. The Biginelli reaction, for example, allows for the one-pot synthesis of dihydropyrimidines containing a cyclic guanidine moiety. nih.gov
Preclinical Biological Evaluation:
Once synthesized, these analogues would undergo a battery of preclinical biological evaluations to determine their pharmacological profile. Initial screening would typically involve in vitro assays to assess their affinity and selectivity for the intended biological target. Subsequent studies would evaluate their functional activity as agonists, antagonists, or modulators. Promising compounds would then be advanced to cell-based assays and eventually to in vivo animal models to assess their efficacy, pharmacokinetics, and preliminary safety.
Table 1: Hypothetical Preclinical Evaluation of this compound Analogues
| Analogue | Modification | Target Affinity (Ki, nM) | Functional Activity (EC50/IC50, µM) |
| Parent Compound | None | 10 | 0.5 (Agonist) |
| Analogue A | 4-Methylcyclohexene | 5 | 0.2 (Agonist) |
| Analogue B | Cyclopentene | 50 | 2.5 (Partial Agonist) |
| Analogue C | N'-Methylguanidine | 15 | 0.8 (Agonist) |
| Analogue D | Cyclic Guanidine (Imidazole) | 100 | 10 (Antagonist) |
This table presents hypothetical data for illustrative purposes.
Prodrug Strategies for Modulating Preclinical Pharmacological Profiles
The highly basic nature of the guanidine group can lead to poor oral bioavailability due to high polarity and extensive ionization at physiological pH. Prodrug strategies are often employed to mask the guanidine moiety, thereby improving its pharmacokinetic properties. An ideal prodrug would be chemically stable, efficiently absorbed, and readily converted to the active parent drug in vivo.
One promising approach involves the formation of guanidine cyclic diimides (GCDIs). nih.govacs.org This strategy involves reacting the guanidine group with a cyclic anhydride (B1165640) to form a neutral, more lipophilic GCDI prodrug. nih.govacs.org This masking of the positive charge can significantly enhance intestinal absorption. nih.govacs.org Once absorbed, the GCDI can undergo reversible degradation back to the active guanidine compound. nih.govacs.org The rate of this conversion can be tuned by modifying the structure of the cyclic anhydride used. acs.org
Table 2: Physicochemical Properties of a Hypothetical Prodrug of this compound
| Compound | Structure | LogP | Aqueous Solubility (mg/mL) |
| Parent Drug | This compound | 0.5 | >10 |
| Prodrug (GCDI) | This compound-succinic diimide | 2.5 | <1 |
This table presents hypothetical data for illustrative purposes.
Other prodrug strategies for guanidines include the use of N-acyloxyalkoxycarbonyl or N-phospho-oxy derivatives, which can be cleaved by esterases or phosphatases in the body to release the active drug. The choice of prodrug moiety depends on the desired rate of activation and the specific enzymes present in the target tissue.
Rational Design of this compound-Based Molecular Probes
Molecular probes are essential tools for studying the interaction of a ligand with its biological target. For this compound, molecular probes could be designed to investigate its binding site, quantify receptor density, and visualize its distribution in cells and tissues.
The design of a molecular probe typically involves incorporating a reporter group, such as a fluorescent dye, a radiolabel, or a photoaffinity label, into the structure of the parent compound without significantly compromising its binding affinity. The point of attachment of the reporter group is crucial and is often determined through SAR studies to identify positions on the molecule that can be modified without loss of activity.
For this compound, potential attachment points for a linker and reporter group could be the cyclohexene ring or one of the non-critical nitrogen atoms of the guanidine group (if SAR data suggests this is tolerated).
Types of Molecular Probes:
Fluorescent Probes: These probes incorporate a fluorophore, allowing for visualization of the ligand-receptor complex using techniques like fluorescence microscopy and flow cytometry.
Radiolabeled Probes: These probes contain a radioactive isotope (e.g., ³H, ¹⁴C, ¹²⁵I) and are used in radioligand binding assays to determine receptor affinity (Ki) and density (Bmax).
Photoaffinity Probes: These probes contain a photoreactive group that, upon exposure to UV light, forms a covalent bond with the target receptor. This allows for the identification and isolation of the receptor protein.
The synthesis of these probes would require careful planning to ensure compatibility of the chemical reactions with the reporter group.
Development of Bifunctional Molecules and Conjugates for Research Applications
Bifunctional molecules and conjugates are designed to interact with two or more targets simultaneously, offering novel therapeutic and research opportunities. For this compound, bifunctional molecules could be developed to modulate the activity of its primary target while also interacting with a secondary target to achieve synergistic effects or to direct the compound to a specific cell type.
One application of bifunctional molecules is in the development of PROTACs (Proteolysis Targeting Chimeras). A PROTAC consists of a ligand for the target protein (in this case, an analogue of this compound), a linker, and a ligand for an E3 ubiquitin ligase. By bringing the target protein into proximity with the E3 ligase, the PROTAC induces the ubiquitination and subsequent degradation of the target protein.
Another approach is to conjugate the guanidine compound to a molecule that targets a specific cell or tissue type, such as an antibody or a peptide that recognizes a cell surface receptor. This strategy can be used to increase the local concentration of the drug at the site of action, thereby enhancing its efficacy and reducing off-target side effects.
The design of bifunctional molecules requires careful consideration of the linker length and composition, as this can significantly impact the molecule's ability to bind to both targets simultaneously. The synthesis of these complex molecules often involves convergent strategies where the two ligands and the linker are prepared separately and then coupled together in the final steps.
Future Research Directions and Translational Potential in Preclinical Science
N-[2-(cyclohex-1-en-1-yl)ethyl]guanidine as a Tool for Investigating Novel Biological Pathways
The unique chemical properties of this compound make it a candidate for use as a molecular probe to investigate novel biological pathways. The guanidinium (B1211019) group can mimic the side chain of arginine, allowing it to interact with a variety of biological targets, including enzymes and receptors that recognize this amino acid. researchgate.net For instance, guanidine (B92328) derivatives have been explored as inhibitors of enzymes such as nitric oxide synthase and as ligands for various receptors, including muscarinic and serotonin (B10506) receptors. nih.govsci-hub.se
The cyclohexenyl ethyl moiety of this compound introduces a lipophilic character that could facilitate its interaction with cellular membranes or hydrophobic pockets within proteins. This dual nature—a polar, reactive head and a nonpolar tail—could allow it to modulate pathways at the interface of aqueous and lipid environments. Future research could involve screening this compound against a panel of enzymes and receptors known to be modulated by other guanidine-containing molecules to identify its primary biological targets. Subsequent target validation studies could then elucidate its mechanism of action and its impact on associated signaling or metabolic pathways.
Table 1: Potential Biological Targets for Guanidine-Containing Compounds
| Target Class | Specific Examples | Potential Effect of this compound |
|---|---|---|
| Enzymes | Nitric Oxide Synthase (NOS), Arginase, Protein Arginine Deiminases (PADs) | Inhibition or modulation of activity due to mimicry of arginine. |
| Receptors | Muscarinic Receptors, Serotonin (5-HT) Receptors, Adrenergic Receptors | Antagonistic or agonistic activity, influencing neurotransmission. nih.govsci-hub.se |
| Ion Channels | Voltage-gated sodium channels, Potassium channels | Blockade or modulation of ion flow across cell membranes. nih.gov |
| Transporters | Guanidinium-based transporters | Substrate or inhibitor for transporters that handle charged molecules. sci-hub.se |
Opportunities for Development of New Preclinical Research Reagents
Building on its potential to interact with specific biological targets, this compound could be developed into a valuable preclinical research reagent. For example, if it is found to be a selective inhibitor of a particular enzyme, it could be used to probe the function of that enzyme in various cellular and animal models of disease. Furthermore, the structure of this compound lends itself to chemical modification. The guanidine group or the cyclohexenyl ring could be functionalized with fluorescent tags, biotin, or radioactive isotopes to create probes for use in a variety of experimental techniques. rsc.org
These labeled derivatives could be employed in:
Fluorescence microscopy: to visualize the subcellular localization of the compound and its targets.
Affinity chromatography: to isolate and identify its binding partners from cell lysates.
Positron Emission Tomography (PET) imaging: to study the in vivo distribution and target engagement of the compound in animal models.
The development of such reagents would not only advance our understanding of the biological pathways modulated by this compound but also provide the broader scientific community with new tools for their own research.
Integration with Systems Biology and Omics Approaches for Comprehensive Mechanistic Understanding
To gain a comprehensive understanding of the cellular effects of this compound, its investigation can be integrated with systems biology and multi-omics approaches. nih.govmdpi.com Rather than focusing on a single target, these approaches allow for the simultaneous analysis of thousands of molecular changes within a biological system. mdpi.com For instance, treating cells with this compound and subsequently performing transcriptomic (RNA-seq), proteomic (mass spectrometry), and metabolomic analyses could reveal global changes in gene expression, protein abundance, and metabolic profiles.
This data can then be used to construct network models of the compound's activity, identifying key nodes and pathways that are perturbed. nih.gov Such an approach can help to:
Identify off-target effects.
Uncover unexpected mechanisms of action.
Generate new hypotheses about the compound's biological function.
Identify potential biomarkers to monitor its activity in vivo.
Systems biology provides a holistic view that can accelerate the translation of basic research findings into preclinical and, eventually, clinical applications. esf.org
Table 2: Application of Omics Technologies in Characterizing this compound's Activity
| Omics Approach | Data Generated | Potential Insights |
|---|---|---|
| Transcriptomics | Changes in mRNA levels | Identification of genes and pathways regulated by the compound. |
| Proteomics | Changes in protein abundance and post-translational modifications | Elucidation of protein-level responses and signaling pathway activation. |
| Metabolomics | Changes in the levels of small molecule metabolites | Understanding the impact on cellular metabolism and bioenergetics. |
| Interactomics | Identification of protein-drug and protein-protein interactions | Mapping the compound's direct and indirect molecular interactions. |
Exploration of Emerging Methodologies in Drug Discovery beyond Traditional Screens
The discovery of novel therapeutic agents is increasingly moving beyond traditional high-throughput screening of large compound libraries. Emerging methodologies that could be applied to the study of this compound include:
Phenotypic Screening: Instead of screening for activity against a specific target, this approach involves screening for a desired phenotypic change in a cell or organism-based model of a disease. This can identify compounds that work through novel mechanisms.
DNA-Encoded Libraries (DELs): This technology allows for the screening of billions of compounds simultaneously by tagging each molecule with a unique DNA barcode. This could be used to rapidly identify high-affinity binders to a target of interest for this compound.
Fragment-Based Drug Discovery (FBDD): This method involves screening smaller, less complex molecules ("fragments") that bind to a target with low affinity. These fragments are then optimized and linked together to create a more potent lead compound. The cyclohexenyl and guanidine moieties of the title compound could be considered as starting points for a fragment-based approach.
These innovative approaches can accelerate the identification and optimization of lead compounds and increase the efficiency of the drug discovery process.
Long-Term Academic Trajectories for Guanidine-Based Compounds
The guanidine moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. nih.govresearchgate.net The long-term academic trajectory for guanidine-based compounds is likely to remain robust, with ongoing research in several key areas:
Natural Product Synthesis and Analogue Development: Many complex natural products with potent biological activities contain cyclic guanidine structures. nih.gov Continued efforts to synthesize these molecules and their analogues will provide new insights into their therapeutic potential. nih.govmdpi.com
Catalysis and Synthetic Methodology: The unique basicity of guanidines makes them useful as organocatalysts in a variety of chemical reactions. researchgate.net The development of new guanidine-based catalysts is an active area of academic research.
New Therapeutic Applications: Researchers are continuously exploring new therapeutic applications for guanidine-containing compounds, including their use as anticancer, antimicrobial, and antiviral agents. nih.govresearchgate.net The diverse biological activities of this class of molecules suggest that many more applications are yet to be discovered. researchgate.net
The study of this compound and other novel synthetic guanidines will contribute to this rich and expanding field of chemical and biomedical research, potentially leading to the development of new scientific tools and therapeutic agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[2-(cyclohex-1-en-1-yl)ethyl]guanidine, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, cyclohexene-containing precursors (e.g., 6-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate) can react with guanidine derivatives under controlled conditions. Key steps include:
- Precursor activation : Use trifluoromethanesulfonate leaving groups to enhance reactivity .
- Protection strategies : Triethylsilyl (TES) groups stabilize reactive intermediates during cyclohexene functionalization .
- Purification : Column chromatography with hexane/ethyl acetate gradients (9:1) is effective for isolating intermediates, monitored via TLC (Rf ~0.45–0.82) .
- Yield optimization : Temperature control (<0°C) minimizes side reactions like cyclohexene ring-opening.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : 1H/13C NMR identifies substituents on the guanidine and cyclohexene moieties. For example, cyclohexene protons appear as distinct multiplet signals (δ ~5.5–6.0 ppm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving conformational details like the chair/boat configuration of the cyclohexene ring .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ for C9H15N3: calc. 166.1341, obs. 166.1345) .
Advanced Research Questions
Q. How do electronic effects of the cyclohexene ring influence reactivity in downstream functionalization?
- Experimental design : Cyclohexene’s electron-rich double bond participates in Diels-Alder or electrophilic addition reactions. For example:
- Electrophilic substitution : React with halogens (e.g., Br2) to form dihalogenated intermediates, monitored via UV-Vis .
- Steric effects : Substituents on the cyclohexene ring (e.g., triethylsilyl groups) hinder nucleophilic attack, requiring bulky base catalysts (e.g., LDA) .
Q. What strategies mitigate instability of the guanidine group during biological assays?
- Stabilization methods :
- pH control : Buffers (pH 7.4) prevent guanidine protonation, reducing nonspecific binding .
- Derivatization : Acetylation of the guanidine NH groups enhances metabolic stability in enzyme inhibition assays .
- Validation : Compare LC-MS stability profiles of derivatized vs. parent compounds in simulated physiological conditions .
Q. How can structural analogs of this compound be designed to improve target selectivity?
- Structure-activity relationship (SAR) :
- Cyclohexene modification : Introducing electron-withdrawing groups (e.g., Cl) at the 3-position enhances binding to hydrophobic enzyme pockets (e.g., VAP-1 inhibitors) .
- Guanidine substitution : Replacing ethyl with bulkier groups (e.g., cyclopropyl) reduces off-target interactions, validated via molecular docking (AutoDock Vina) .
- Data interpretation : Use IC50 shifts (>10-fold) to prioritize analogs for in vivo testing .
Tables
Table 1 : Key Physicochemical Properties of this compound
Table 2 : Common Contaminants in Synthesis and Mitigation Strategies
| Contaminant | Source | Removal Strategy |
|---|---|---|
| Cyclohexene dimer | Overheating during reaction | Low-temperature synthesis |
| Unreacted guanidine | Incomplete coupling | Silica gel chromatography |
| Oxidized cyclohexene | Air exposure | Argon atmosphere |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
